Ac-VRPR-AMC

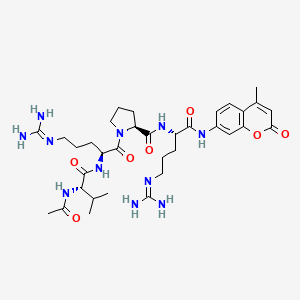

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C34H51N11O7 |

|---|---|

Molecular Weight |

725.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H51N11O7/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40)/t23-,24-,25-,28-/m0/s1 |

InChI Key |

IVRJWARYCGFVHR-MGDCHWCSSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ac-VRPR-AMC: A Fluorogenic Substrate for Metacaspase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-VRPR-AMC (Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of metacaspase activity. Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa that play crucial roles in programmed cell death (PCD) and other physiological processes. This document provides a comprehensive technical overview of this compound, including its chemical properties, the principles of its use in enzymatic assays, detailed experimental protocols, and its application in studying metacaspase-mediated signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Core Properties of this compound

This compound is a synthetic tetrapeptide, Val-Arg-Pro-Arg, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence is specifically designed to be recognized and cleaved by metacaspases, which exhibit a strong preference for substrates with arginine or lysine at the P1 position.

Chemical and Physical Properties

| Property | Value |

| Full Chemical Name | Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin |

| Molecular Formula | C34H51N11O7 |

| Molecular Weight | 725.85 g/mol |

| CAS Number | 919515-51-8 |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Solubility and Stability

| Solvent | Solubility | Storage of Stock Solution |

| DMSO | Soluble | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

| Aqueous Buffers | Limited solubility. Prepare fresh working solutions from DMSO stock. | Use immediately. |

Note: To enhance solubility in DMSO, warming the solution to 37°C and vortexing or brief sonication may be beneficial.

Principle of Metacaspase Activity Detection

The utility of this compound as a fluorogenic substrate lies in the quenching of the AMC fluorophore when it is part of the intact peptide. Upon cleavage of the peptide bond between the C-terminal arginine and the AMC moiety by an active metacaspase, the free AMC is released. This free AMC exhibits strong fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the enzymatic activity of the metacaspase.

Fluorescence Properties

| State | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| This compound (Intact) | ~340-350 | ~440-450 (quenched) |

| Free AMC (Cleaved) | ~360-380 | ~460 |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in metacaspase activity assays. Optimization of specific conditions, such as enzyme and substrate concentrations, incubation times, and buffer composition, is recommended for each specific application.

Reagent Preparation

-

This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Store in aliquots at -20°C or -80°C, protected from light.

-

Assay Buffer: The optimal buffer composition can vary depending on the specific metacaspase being studied. A common starting point is a Tris-HCl or HEPES-based buffer. For example, for plant metacaspases, a buffer containing 50 mM Tris-HCl (pH 7.0-8.0), 150 mM NaCl, 10 mM CaCl2, and 5 mM DTT can be used.

-

Cell or Tissue Lysate: Prepare cell or tissue lysates using a suitable lysis buffer that is compatible with the metacaspase assay. The lysis buffer should contain protease inhibitors to prevent non-specific degradation, but these should not inhibit the metacaspase of interest.

Metacaspase Activity Assay in Cell Lysates

-

Protein Quantification: Determine the total protein concentration of the cell or tissue lysate using a standard method such as the Bradford or BCA assay.

-

Reaction Setup: In a 96-well black microplate, add the following components in order:

-

Assay Buffer

-

Cell Lysate (containing the metacaspase)

-

This compound Working Solution (diluted from the stock solution in assay buffer to the desired final concentration, typically in the range of 10-100 µM).

-

-

Incubation: Incubate the plate at the optimal temperature for the metacaspase of interest (often 30-37°C) for a specific period (e.g., 30-120 minutes). The incubation should be performed in the dark to prevent photobleaching of the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for free AMC (e.g., Ex: 380 nm, Em: 460 nm).

-

Data Analysis: The rate of increase in fluorescence over time is proportional to the metacaspase activity. A standard curve using known concentrations of free AMC can be used to convert the fluorescence units into the amount of cleaved substrate.

Kinetic Analysis of Purified Metacaspases

For purified enzymes, a similar assay setup can be used to determine kinetic parameters such as Km and kcat. In this case, varying concentrations of the this compound substrate are incubated with a fixed concentration of the purified metacaspase. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Quantitative Data

Kinetic Parameters of this compound with Metacaspases

| Metacaspase | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Source |

| Arabidopsis thaliana Metacaspase-9 (AtMC9) | N/A | N/A | 4.6 x 10⁵ | [1][2] |

Note: N/A indicates that the specific values for kcat and Km were not provided in the search results, only the catalytic efficiency (kcat/Km).

Optimal Reaction Conditions for Metacaspase Activity

| Metacaspase | Optimal pH | Key Additives | Source |

| Arabidopsis thaliana Metacaspase-5 (AtMC5) | 7.0 | 10 mM CaCl₂, 15% Sucrose | [3] |

| Gonium pectorale Metacaspase-I (GtMCA-I) | 6.5 | 5 mM CaCl₂ | [4] |

| Chlamydomonas reinhardtii Metacaspase-II (CrMCA-II) | 8.5 | 5 mM CaCl₂ | [4] |

| Gonium pectorale Metacaspase-III (GtMCA-III) | 6.5 | 5 mM CaCl₂ | [4] |

Mandatory Visualizations

Experimental Workflow for Metacaspase Activity Assay

Caption: Workflow for a typical metacaspase activity assay using this compound.

Simplified Signaling Pathway of Metacaspase-Mediated Programmed Cell Death in Plants

Caption: A simplified model of a plant metacaspase signaling pathway leading to PCD.

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Characterizing Metacaspase Activity: Determining the enzymatic properties of newly identified metacaspases.

-

Screening for Inhibitors: High-throughput screening of compound libraries to identify potential metacaspase inhibitors for therapeutic or agricultural applications.

-

Studying Programmed Cell Death: Investigating the role of metacaspases in PCD in various organisms.

-

Drug Development: In protozoan parasites, metacaspases are potential drug targets. This compound can be used in assays to screen for compounds that inhibit parasite growth by targeting these essential enzymes.

Conclusion

This compound is a robust and specific fluorogenic substrate that has become an indispensable tool for the study of metacaspases. Its use in well-defined experimental protocols allows for the sensitive and quantitative measurement of metacaspase activity, providing valuable insights into the roles of these proteases in a variety of biological processes, from plant development and stress responses to the life cycles of pathogenic protozoa. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in this exciting field.

References

An In-depth Technical Guide to the Mechanism of Action of Ac-VRPR-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VRPR-AMC (Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin) is a synthetic, fluorogenic peptide substrate meticulously designed for the sensitive and specific detection of metacaspase activity. Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa that are structurally related to, but functionally distinct from, the well-characterized caspases in animals. These enzymes play crucial roles in various cellular processes, including programmed cell death (PCD), stress responses, and immune signaling. Understanding the mechanism of action of substrates like this compound is fundamental for elucidating the physiological roles of metacaspases and for the development of potential therapeutic modulators. This guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to this compound.

Core Mechanism of Action

The fundamental principle behind this compound as a reporter for enzyme activity lies in the fluorogenic properties of the 7-amino-4-methylcoumarin (AMC) group. In its native state, the AMC fluorophore is conjugated to the C-terminus of the tetrapeptide sequence (Val-Arg-Pro-Arg) via an amide bond. This conjugation effectively quenches the fluorescence of the AMC moiety.

Metacaspases exhibit a distinct substrate specificity, preferentially cleaving after basic amino acid residues, particularly Arginine (Arg) and Lysine (Lys). The tetrapeptide sequence of this compound has been optimized to serve as a high-affinity recognition site for certain metacaspases, such as Arabidopsis thaliana metacaspase-9 (AtMC9).

Upon incubation with an active metacaspase, the enzyme recognizes and cleaves the amide bond between the C-terminal Arginine of the peptide and the AMC group. This proteolytic cleavage liberates the free AMC molecule. The unconjugated AMC, when excited by light at a specific wavelength (typically around 380 nm), emits a strong fluorescent signal at a higher wavelength (around 460 nm). The intensity of this fluorescence is directly proportional to the amount of AMC released, and thus, to the enzymatic activity of the metacaspase in the sample.

Signaling Pathways and Activation Mechanisms

The activity of metacaspases, and consequently the cleavage of this compound, is tightly regulated. Two prominent activation mechanisms have been elucidated for Arabidopsis thaliana metacaspases: a Ca²⁺-dependent mechanism for AtMC4 and a pH-dependent mechanism for AtMC9.

Ca²⁺-Dependent Activation of AtMC4: In its inactive state, the active site of AtMC4 is blocked by a linker domain. An influx of calcium ions (Ca²⁺) into the cell, often triggered by cellular stress or damage, leads to the binding of Ca²⁺ to the metacaspase. This binding induces a conformational change, initiating autocatalytic cleavage of the inhibitory linker domain and subsequent activation of the enzyme's proteolytic activity.

Caption: Ca²⁺-dependent activation pathway of AtMC4.

pH-Dependent Activation of AtMC9: AtMC9 activity is regulated by changes in the cellular pH. Under neutral or alkaline conditions, the enzyme remains largely inactive. A shift to a more acidic environment, which can occur during specific developmental processes or cellular stress, triggers a conformational change that leads to the activation of AtMC9's proteolytic function.

Caption: pH-dependent activation pathway of AtMC9.

Quantitative Data

The following table summarizes the available kinetic parameters for the interaction of metacaspases with this compound. Comprehensive kinetic data for all metacaspases are not yet widely available in the literature.

| Enzyme | Substrate | K_m (µM) | V_max (relative units) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Arabidopsis thaliana Metacaspase-9 (AtMC9) | This compound | N/A | N/A | N/A | 4.6 x 10⁴ | [1] |

N/A: Not available in the cited literature.

Experimental Protocols

A generalized protocol for a metacaspase activity assay using this compound is provided below. This protocol may require optimization depending on the specific enzyme source and experimental conditions.

Experimental Workflow

Caption: General workflow for a metacaspase activity assay.

Detailed Methodology

1. Materials and Reagents:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for substrate solubilization

-

Enzyme source (e.g., purified recombinant metacaspase or cell/tissue lysate)

-

Assay Buffer (a typical buffer may consist of 50 mM HEPES or Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM EDTA, and 10 mM DTT; the optimal pH and ionic strength may vary for different metacaspases)

-

Microplate reader capable of fluorescence detection (excitation ~380 nm, emission ~460 nm)

-

96-well black microplates (to minimize light scatter)

-

Free AMC for standard curve generation

2. Preparation of Solutions:

-

This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Assay Buffer: Prepare the desired assay buffer and store at 4°C. Add DTT fresh before use.

-

Enzyme Solution: Dilute the enzyme source to the desired concentration in cold assay buffer immediately before the assay.

3. Assay Procedure:

-

Prepare AMC Standard Curve: To quantify the enzyme activity, prepare a standard curve using free AMC. Create a series of dilutions of a known concentration of AMC in the assay buffer.

-

Set up Reactions: In a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution (or lysate)

-

Include appropriate controls:

-

No-enzyme control: Assay buffer and substrate only.

-

No-substrate control: Assay buffer and enzyme only.

-

Inhibitor control (optional): Assay buffer, enzyme, substrate, and a known metacaspase inhibitor.

-

-

-

Initiate the Reaction: Add the this compound substrate to each well to a final concentration typically in the range of 20-100 µM. The optimal concentration should be determined empirically and should ideally be around the K_m value if known.

-

Incubation and Measurement: Immediately place the microplate in a pre-warmed microplate reader (e.g., at 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., every 1-5 minutes for 30-60 minutes) using an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

4. Data Analysis:

-

Plot the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Determine the linear equation of the curve.

-

Calculate the Rate of Reaction: For the kinetic reads, plot fluorescence intensity versus time for each sample. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Convert Fluorescence to Moles of Product: Use the standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles of AMC/min).

-

Determine Specific Activity: The specific activity of the enzyme can be calculated using the following formula: Specific Activity (units/mg) = (Rate of product formation) / (amount of protein in the reaction)

Conclusion

This compound is a powerful and indispensable tool for the study of metacaspase activity. Its mechanism of action, based on the proteolytic release of the fluorophore AMC, provides a sensitive and continuous method for quantifying enzyme kinetics. A thorough understanding of the activation pathways of different metacaspases is crucial for designing and interpreting experiments using this substrate. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations into the diverse and vital roles of metacaspases.

References

Ac-VRPR-AMC Metacaspase Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacaspases are a family of cysteine proteases that are crucial regulators of programmed cell death (PCD) and other vital cellular processes in plants, fungi, and protozoa.[1][2] Structurally related to mammalian caspases, metacaspases exhibit a distinct substrate specificity, cleaving exclusively after arginine (Arg) or lysine (Lys) residues at the P1 position, which sets them apart from caspases that target aspartic acid residues.[2][3] This fundamental difference in substrate preference makes the development of specific substrates and inhibitors critical for dissecting their biological functions and for exploring their potential as therapeutic targets.

This technical guide provides an in-depth overview of the fluorogenic substrate Acetyl-Valyl-Arginyl-Prolyl-Arginine-7-amino-4-methylcoumarin (Ac-VRPR-AMC), a key tool for assaying metacaspase activity. We will explore its substrate specificity through quantitative data, provide detailed experimental protocols for its use, and visualize its role in relevant signaling pathways.

Data Presentation: Substrate Specificity of this compound

This compound has been identified as an efficient substrate for several metacaspases, particularly those from Arabidopsis thaliana and protozoan parasites. The following table summarizes the available quantitative kinetic data for the cleavage of this compound by various metacaspases, providing a basis for comparative analysis.

| Metacaspase | Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| AtMC9 | Arabidopsis thaliana | Not Reported | Not Reported | 4.6 x 10⁵ |

| TcMCA3 | Trypanosoma cruzi | 154 ± 19 | 2.1 x 10⁻⁴ ± 0.3 x 10⁻⁴ | 1.36 ± 0.04 |

| TcMCA5 | Trypanosoma cruzi | 184 ± 21 | 0.6 x 10⁻⁴ ± 0.1 x 10⁻⁴ | 0.33 ± 0.01 |

| TcMCA5ΔCt | Trypanosoma cruzi | 209 ± 24 | 1.7 x 10⁻⁴ ± 0.2 x 10⁻⁴ | 0.81 ± 0.02 |

Data for Trypanosoma cruzi metacaspases was obtained from assays using this compound.[4] The kcat/Km for AtMC9 was also determined using this substrate.[5]

Experimental Protocols

The following are detailed methodologies for performing metacaspase activity assays using this compound. These protocols can be adapted for use with purified recombinant metacaspases or cell lysates.

I. General Metacaspase Activity Assay with Recombinant Enzyme

This protocol is adapted from methodologies used for assaying Trypanosoma cruzi metacaspases.[4]

A. Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% (v/v) glycerol, 10 mM CaCl₂, 10 mM DTT.

-

Substrate Stock Solution: 3 mM this compound in DMSO.

-

Recombinant Metacaspase: Purified enzyme of known concentration.

B. Procedure:

-

Prepare the reaction mixture in a 96-well black microplate. For a final volume of 300 µL, add the appropriate volume of assay buffer.

-

Add the purified recombinant metacaspase to the wells to a final concentration of approximately 20 µg per reaction.

-

Initiate the reaction by adding the this compound substrate to a final concentration of 150 µM.

-

Immediately place the microplate in a fluorescence spectrometer.

-

Measure the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Record measurements at regular intervals over a period of time (e.g., every 5 minutes for 1 hour) to determine the initial reaction velocity.

-

The rate of substrate cleavage is proportional to the increase in fluorescence.

II. Metacaspase Activity Assay in Phytoplankton Cell Lysates

This protocol is a detailed method for measuring metacaspase activity in environmental samples, specifically phytoplankton.[7][8]

A. Reagents and Buffers:

-

1x Lauber Buffer: 50 mM HEPES, 100 mM NaCl, 10% Sucrose, 0.1% CHAPS.

-

Substrate Working Solution: 1 mM this compound (prepared by diluting a 3 mM stock in DMSO 1:2 with 1x Lauber buffer).

-

AMC Standard Stock Solution: 1 M 7-amino-4-methylcoumarin (AMC) in DMSO.

-

DTT Stock Solution: 1 M Dithiothreitol.

B. Cell Lysate Preparation:

-

Harvest phytoplankton cells by centrifugation.

-

Resuspend the cell pellet in 1 mL of ice-cold 1x Lauber buffer.

-

Lyse the cells by sonication on ice (e.g., 4 cycles of 30 seconds with short pulses).

-

Clarify the lysate by centrifugation at 14,000 x g for 5 minutes at room temperature.

-

Transfer the supernatant to a fresh tube and add DTT to a final concentration of 10 mM. The lysate can be used immediately or stored at -80°C.

C. Assay Procedure:

-

Prepare a standard curve using the AMC stock solution with serial dilutions in 1x Lauber buffer.

-

In a 96-well black microplate, add cell lysate to the sample wells.

-

Include appropriate controls:

-

Sample Blank: Cell lysate without substrate.

-

Substrate Blank: Assay buffer with substrate but no lysate.

-

DMSO Control: Cell lysate with DMSO equivalent to the substrate volume.

-

-

Initiate the reaction by adding the 1 mM this compound working solution to each well.

-

Incubate the plate at room temperature and monitor fluorescence kinetics in a plate reader (Excitation: 380 nm, Emission: 460 nm) for 2-3 hours, with readings every 10 minutes. Ensure mixing before each read.

-

Calculate the rate of AMC release (µM AMC min⁻¹) from the linear phase of the reaction using the AMC standard curve.

-

Normalize the activity to the total protein concentration of the lysate, determined by a compatible protein assay (e.g., BCA assay). The final units are typically expressed as µmol AMC mg protein⁻¹ min⁻¹.[7]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and metacaspase function.

Experimental Workflow for Metacaspase Activity Assay

References

- 1. vanbreusegemlab.be [vanbreusegemlab.be]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Role of Ac-VRPR-AMC in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core utility of the fluorogenic substrate Acetyl-L-valyl-L-arginyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin (Ac-VRPR-AMC) in the context of apoptosis and programmed cell death (PCD) research. While initially developed as a specific substrate for metacaspases, its application and the underlying principles of its use offer valuable insights for researchers studying proteolytic cascades in various forms of cell death.

Introduction to this compound

This compound is a synthetic tetrapeptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The substrate is designed to be cleaved by proteases that recognize the specific amino acid sequence Val-Arg-Pro-Arg. Upon cleavage of the amide bond between the arginine residue and the AMC group, the AMC molecule is released and becomes fluorescent upon excitation, providing a measurable signal that is directly proportional to the enzymatic activity.

The primary and most well-characterized role of this compound is as a fluorogenic substrate for metacaspases, a family of cysteine-dependent proteases found in plants, fungi, and protists.[1] Metacaspases share some structural similarities with mammalian caspases, the key executioners of apoptosis, but have distinct substrate specificities.

Core Application: Metacaspase Activity and Programmed Cell Death

Metacaspases are crucial players in programmed cell death pathways in non-animal organisms. The fluorogenic assay using this compound is a sensitive and direct method to quantify metacaspase activity in cell lysates and purified enzyme preparations.[1]

Metacaspase Signaling Pathway

Metacaspases are involved in various cellular processes leading to programmed cell death. The following diagram illustrates a simplified signaling pathway involving metacaspase activation.

Caption: A diagram of a simplified metacaspase activation pathway leading to programmed cell death.

Quantitative Data: Kinetic Parameters

The efficiency of this compound as a substrate for metacaspases has been quantitatively determined. The table below summarizes the known kinetic parameters for the cleavage of this compound by Arabidopsis thaliana metacaspase 9 (AtMC9).

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| AtMC9 | This compound | 12.5 | 0.23 | 1.8 x 10⁴ | [2] |

Experimental Protocol: Metacaspase Activity Assay

This protocol provides a detailed methodology for measuring metacaspase activity in cell lysates using this compound.[1]

Materials

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, 1 mM EDTA.

-

Substrate Stock Solution: 10 mM this compound in DMSO.

-

AMC Standard: 1 mM 7-amino-4-methylcoumarin in DMSO.

-

96-well black microplate, clear bottom.

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm).

Procedure

-

Cell Lysate Preparation:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication or freeze-thaw cycles on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

Prepare an AMC standard curve by serially diluting the AMC standard in Assay Buffer to concentrations ranging from 0 to 50 µM.

-

In the 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 20-50 µg of cell lysate protein to each sample well. Bring the final volume to 100 µL with Assay Buffer.

-

Include a blank control with Assay Buffer only.

-

-

Enzymatic Reaction:

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

-

Initiate the reaction by adding 10 µL of the 100 µM this compound working solution to each well (final concentration: 10 µM).

-

Immediately place the plate in the fluorometric microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 1-2 hours at 37°C.

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

-

Convert the rate of reaction to pmol AMC/min/mg protein using the AMC standard curve.

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in a metacaspase activity assay using this compound.

Broader Context in Apoptosis Research: Potential Off-Target Activities

While this compound is a specific substrate for metacaspases, the principles of its design and use are broadly applicable in apoptosis research. Fluorogenic peptide substrates are invaluable tools for studying the activity of various proteases involved in cell death, including caspases, plasmin, and urokinase plasminogen activator (uPA).

Substrate Specificity Considerations

The tetrapeptide sequence of this compound, with arginine at the P1 position, is a key determinant of its specificity. Both plasmin and uPA, serine proteases implicated in apoptosis, are known to cleave substrates after arginine or lysine residues.[3][4]

-

Plasmin: Exhibits a preference for lysine at the P1 position but can also cleave after arginine.[5]

-

Urokinase Plasminogen Activator (uPA): Shows a strong preference for arginine at the P1 position.[3][6]

Given these specificities, it is theoretically possible that this compound could be cleaved by plasmin or uPA, particularly at high concentrations of the enzyme or substrate. However, to date, there is no direct experimental evidence or published kinetic data to confirm that this compound is an efficient substrate for either plasmin or uPA. Researchers should, therefore, exercise caution when interpreting results from complex biological samples where multiple proteases may be active. The use of specific inhibitors for plasmin (e.g., aprotinin) and uPA (e.g., amiloride) can help to dissect the contribution of these enzymes to the overall proteolytic activity measured with this compound.

The uPA/Plasmin System and Apoptosis

The urokinase plasminogen activator system plays a complex role in apoptosis. uPA activates plasminogen to plasmin, which in turn can degrade extracellular matrix components, leading to a form of apoptosis known as anoikis. The uPA/uPAR system can also modulate cell survival signaling pathways. The potential interplay is depicted below.

Caption: A diagram showing the involvement of the uPA/plasmin system in apoptosis through ECM degradation and modulation of survival signaling.

Conclusion

This compound is a valuable and specific tool for the investigation of metacaspase-mediated programmed cell death. Its use in a direct, continuous fluorometric assay allows for the sensitive and quantitative measurement of this enzyme's activity. While its tetrapeptide sequence suggests a potential for off-target cleavage by other apoptosis-related proteases like plasmin and uPA, this has not been experimentally validated. Researchers utilizing this compound should be mindful of its primary target and employ appropriate controls when working with complex biological systems. The principles underlying the design and application of this compound, however, are central to the broader field of apoptosis research, which heavily relies on fluorogenic substrates to unravel the intricate proteolytic cascades that govern cell fate.

References

- 1. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–function study of a Ca2+-independent metacaspase involved in lateral root emergence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity of tissue-type and urokinase-type plasminogen activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Negative selectivity and the evolution of protease cascades: the specificity of plasmin for peptide and protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterising the Subsite Specificity of Urokinase-Type Plasminogen Activator and Tissue-Type Plasminogen Activator using a Sequence-Defined Peptide Aldehyde Library - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-VRPR-AMC: A Technical Guide to its Chemical Properties, Structure, and Application in Protease Research

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of the fluorogenic protease substrate, Ac-VRPR-AMC (Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin). This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, cell biology, and pharmacology.

Core Chemical and Physical Properties

This compound is a synthetic tetrapeptide substrate widely utilized for the detection and quantification of metacaspase activity, a class of cysteine proteases found in plants, fungi, and protozoa. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₅₁N₁₁O₇ | [1][2] |

| Molecular Weight | 725.84 g/mol | [1][2] |

| CAS Number | 919515-51-8 | [1][2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Excitation Wavelength | 340-380 nm | |

| Emission Wavelength | 440-460 nm |

Chemical Structure and Mechanism of Action

This compound consists of a four-amino-acid peptide sequence (Val-Arg-Pro-Arg) that is recognized and cleaved by specific proteases. The C-terminus of the peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence that can be measured to determine enzyme activity. Metacaspases, the primary targets of this compound, are known to exhibit substrate specificity for cleavage after arginine or lysine residues.

Signaling Pathway Involvement: Metacaspase Activation in Plant Programmed Cell Death

This compound is a valuable tool for studying the role of metacaspases in various biological processes, most notably programmed cell death (PCD) in plants. In Arabidopsis thaliana, metacaspases are key executioners of PCD in response to both developmental cues and environmental stresses. The activation of these proteases is often dependent on an influx of calcium ions (Ca²⁺). A known downstream target of plant metacaspases is the Tudor Staphylococcal Nuclease (TSN), a multifunctional protein involved in RNA metabolism. Cleavage of TSN by metacaspases is a critical step in the dismantling of the cell during PCD.

Experimental Protocols

Metacaspase Activity Assay in Phytoplankton Lysates

This protocol is adapted from a method for assessing metacaspase activity in phytoplankton.

1. Reagent Preparation:

-

Lysis Buffer (1x Lauber Buffer): Prepare a 5x stock solution and dilute to 1x with distilled water as needed.

-

This compound Stock Solution: Prepare a stock solution in DMSO. The final concentration in the assay will typically be in the low micromolar range.

-

AMC Standard Stock Solution: Prepare a 1 M stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO for creating a standard curve.

2. Sample Preparation:

-

Harvest phytoplankton cells by centrifugation.

-

Resuspend the cell pellet in ice-cold 1x Lysis Buffer.

-

Lyse the cells using sonication on ice.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant for the enzyme assay.

3. Assay Procedure:

-

Prepare a standard curve using serial dilutions of the AMC standard stock solution in 1x Lysis Buffer.

-

In a 96-well microplate, add the cell lysate to each well.

-

Add the this compound substrate to each well to initiate the reaction.

-

Include a blank control with lysate but no substrate.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.

-

Monitor the reaction kinetically over a period of 2-3 hours, taking readings every 10 minutes.

4. Data Analysis:

-

Subtract the blank fluorescence values from the sample readings.

-

Use the AMC standard curve to convert the fluorescence readings (RFU) to the concentration of released AMC (µM).

-

Plot the concentration of AMC over time to determine the reaction rate. The slope of the linear portion of the curve represents the metacaspase activity (µM/min).

Conclusion

This compound is a robust and sensitive tool for the investigation of metacaspase activity. Its well-defined chemical properties and specific cleavage by arginine-specific proteases make it an invaluable substrate for researchers studying programmed cell death, stress responses, and other physiological processes in a variety of non-animal organisms. The protocols and pathway diagrams provided in this guide offer a framework for the effective utilization of this compound in a research setting.

References

Unveiling the Fluorogenic Properties of Ac-VRPR-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide substrate Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin (Ac-VRPR-AMC) has emerged as a valuable tool for the sensitive and specific detection of metacaspase activity. This in-depth technical guide explores the core fluorogenic properties of this compound, providing detailed experimental protocols and quantitative data to facilitate its effective implementation in research and drug development.

Core Fluorogenic and Kinetic Properties

This compound is a fluorogenic substrate designed to assay the activity of metacaspases, a family of cysteine proteases found in plants, fungi, and protozoa.[1] The substrate consists of a specific peptide sequence (VRPR) recognized by metacaspases, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the free AMC is liberated, resulting in a significant increase in fluorescence that can be readily quantified.

The spectral and kinetic characteristics of this compound and the resulting AMC fluorophore are summarized in the table below.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | 380 nm | Optimal wavelength for exciting the free AMC fluorophore.[2][3] |

| Emission Wavelength (λem) | 460 nm | The peak fluorescence emission of the cleaved AMC.[2][3] |

| Enzyme Specificity | Metacaspases | Cleavage occurs after Arginine (R) or Lysine (K) residues.[1][4] |

| Kinetic Constant (kcat/Km) | 4.6 x 10⁴ M⁻¹s⁻¹ | For Arabidopsis thaliana metacaspase-9 (AtMC9).[5] |

Mechanism of Fluorescence Generation

The fluorogenic properties of this compound are based on the principle of fluorescence quenching and dequenching upon enzymatic activity. The following diagram illustrates this process.

Experimental Protocol: Metacaspase Activity Assay

This section provides a detailed methodology for a typical metacaspase activity assay using this compound, adapted from established protocols.[2]

Reagents and Buffers

-

Lauber Buffer (10x Stock):

-

1 M HEPES (pH 7.5)

-

50% (v/v) Glycerol

-

50 mM DTT

-

5 mM EDTA

-

-

AMC Standard (1 M Stock): Dissolve 7-amino-4-methylcoumarin in DMSO.

-

This compound Substrate (10 mM Stock): Dissolve this compound in DMSO.

-

Dithiothreitol (DTT) (1 M Stock)

Procedure

-

Sample Preparation (Cell Lysate): a. Harvest cells and resuspend in 1x Lauber buffer. b. Lyse the cells by sonication on ice (e.g., 4 cycles of 30 seconds with short pulses). c. Centrifuge the lysate at 14,000 x g for 5 minutes at room temperature. d. Transfer the supernatant to a fresh tube and add DTT to a final concentration of 10 mM. The lysate can be used immediately or stored at -80°C.

-

AMC Standard Curve: a. Prepare a series of dilutions of the 1 M AMC stock in 1x Lauber buffer to generate a standard curve (e.g., from 1000 µM down to 0 µM).

-

Enzyme Assay: a. In a 96-well microplate, add the cell lysate to each well. b. Add the this compound substrate to each well to a final concentration of 50-200 µM. c. The final reaction volume is typically 100-200 µL. d. Include appropriate controls: a blank with buffer only, and a negative control with heat-inactivated lysate.

-

Fluorescence Measurement: a. Place the plate in a microplate reader. b. Set the excitation wavelength to 380 nm and the emission wavelength to 460 nm. c. Monitor the increase in fluorescence over time (e.g., every 10 minutes for 2-3 hours) at room temperature. Ensure that the measurements are taken within the linear phase of the reaction.

Data Analysis

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.

-

Convert the fluorescence units from the enzyme assay into the concentration of AMC produced using the standard curve.

-

The rate of the reaction (metacaspase activity) can be determined from the slope of the linear portion of the fluorescence versus time plot.

Experimental Workflow

The following diagram outlines the typical workflow for a fluorometric enzyme assay using this compound.

Metacaspase Signaling Pathway Context

Metacaspases are involved in various cellular processes, including programmed cell death (PCD), stress responses, and cell cycle regulation.[1][6] The activation of metacaspases can be triggered by a variety of stimuli, leading to the cleavage of specific downstream targets. The following diagram provides a simplified representation of a metacaspase-mediated signaling pathway.

References

- 1. Metacaspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Ac-VRPR-AMC for the Detection and Quantification of Plant Metacaspase Activity: A Technical Guide

For Immediate Release

Ghent, Belgium – November 8, 2025 – In the intricate world of plant biology, the precise regulation of cellular life and death is paramount for development and defense. Metacaspases, a family of cysteine proteases, have emerged as key players in these processes, particularly in the execution of programmed cell death (PCD). For researchers, scientists, and drug development professionals seeking to unravel the complexities of metacaspase function, the fluorogenic substrate Ac-Val-Arg-Pro-Arg-AMC (Ac-VRPR-AMC) has become an invaluable tool. This technical guide provides an in-depth overview of the principles, protocols, and applications of this compound in the study of plant metacaspases.

Introduction to Plant Metacaspases and this compound

Plant metacaspases are distant relatives of animal caspases, the well-known executioners of apoptosis. However, a critical distinction lies in their substrate specificity. While caspases cleave after aspartic acid residues, plant metacaspases exhibit a strong preference for arginine or lysine at the P1 position.[1] This fundamental difference necessitates the use of specific substrates for the accurate measurement of metacaspase activity.

This compound is a synthetic tetrapeptide substrate designed to exploit this specificity. The sequence Val-Arg-Pro-Arg is recognized and cleaved by active metacaspases between the C-terminal arginine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage, AMC is released and its fluorescence can be detected, providing a direct and sensitive measure of metacaspase activity.[2][3] This fluorogenic assay is a cornerstone of in vitro metacaspase research, enabling kinetic studies, inhibitor screening, and the elucidation of regulatory mechanisms.

Quantitative Data on Plant Metacaspase Activity with this compound

The efficiency of this compound as a substrate varies among different plant metacaspases, reflecting their individual enzymatic properties. The following table summarizes key quantitative data for several Arabidopsis thaliana metacaspases.

| Metacaspase | Type | Optimal pH | Kcat/Km (M⁻¹s⁻¹) | Km (µM) | Kcat (s⁻¹) | Reference |

| AtMC9 | II | 5.5 | 4.6 x 10⁵ | 11 | 5.1 | Vercammen et al., 2006 |

| AtMC4 | II | 7.5 | N/A | N/A | N/A | Vercammen et al., 2004 |

| AtMC5 | II | 7.0 | N/A | N/A | N/A | Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) |

N/A: Data not available in the reviewed literature.

Experimental Protocols

This section provides a detailed methodology for the in vitro determination of plant metacaspase activity using this compound. This protocol is a generalized framework and may require optimization for specific plant species or metacaspase isoforms.

Reagents and Buffers

-

Metacaspase Assay Buffer: 50 mM Tris-HCl (pH 7.0), 3 mM DTT, 10 mM CaCl₂, 15% (w/v) sucrose. Note: The optimal pH may vary depending on the metacaspase being studied.

-

This compound Stock Solution: 10 mM in DMSO. Store at -20°C in light-protected aliquots.

-

AMC Standard Stock Solution: 1 mM AMC in DMSO. Store at -20°C.

-

Purified Recombinant Metacaspase or Plant Protein Extract.

-

96-well black microplate.

Assay Procedure

-

Prepare AMC Standard Curve:

-

Perform serial dilutions of the AMC standard stock solution in metacaspase assay buffer to obtain concentrations ranging from 0 to 20 µM.

-

Add 100 µL of each standard dilution to triplicate wells of the 96-well plate.

-

Measure fluorescence at an excitation wavelength of 355-380 nm and an emission wavelength of 460 nm.[2][3]

-

Plot fluorescence intensity against AMC concentration to generate a standard curve. The slope of this curve will be used to convert relative fluorescence units (RFU) to molar concentrations of released AMC.

-

-

Metacaspase Activity Measurement:

-

In a 96-well plate, prepare the reaction mixture in a total volume of 100 µL per well.

-

Add 5 µL of purified recombinant metacaspase or an appropriate amount of plant protein extract to each well.

-

Add metacaspase assay buffer to bring the volume to 90 µL.

-

Initiate the reaction by adding 10 µL of this compound substrate to each well, for a final concentration of 50 µM.

-

Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).

-

Monitor the increase in fluorescence over time (e.g., every 2 minutes for 30-60 minutes) using the same excitation and emission wavelengths as for the standard curve.

-

Data Analysis

-

Calculate the Rate of AMC Release:

-

For each sample, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

-

Convert the rate from RFU/min to µM/min using the slope from the AMC standard curve.

-

Rate (µM/min) = (Slope of sample (RFU/min)) / (Slope of AMC standard curve (RFU/µM))

-

-

-

Calculate Specific Activity:

-

Determine the protein concentration of the enzyme preparation or plant extract using a standard method (e.g., BCA assay).

-

Normalize the rate of AMC release to the amount of protein in the assay.

-

Specific Activity (µmol/min/mg) = (Rate (µM/min) x Total Assay Volume (L)) / (Amount of Protein (mg))

-

-

Visualization of Metacaspase Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound for detecting plant metacaspase activity.

Experimental Workflow

Caption: Workflow for metacaspase activity assay using this compound.

Signaling Pathway in Plant Immunity

Caption: Role of Type I metacaspases in plant immunity.

Damage-Induced Immune Response

Caption: AtMC4 in damage-associated molecular pattern signaling.

Conclusion

The fluorogenic substrate this compound is a powerful and specific tool for the investigation of plant metacaspase activity. Its use in conjunction with robust experimental protocols and data analysis methods, as outlined in this guide, allows for the precise quantification of enzyme kinetics and the elucidation of the roles of metacaspases in complex biological processes. As research into plant cell death and immunity continues to expand, this compound will undoubtedly remain a central component of the molecular toolkit for scientists in both academic and industrial settings.

References

Methodological & Application

Application Notes: Ac-VRPR-AMC Assay for Plant Metacaspase Activity

Introduction

Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa that are structurally related to animal caspases.[1][2] In plants, metacaspases play crucial roles in various physiological processes, including programmed cell death (PCD), immune responses to pathogens, and developmental processes.[1][3][4] The fluorogenic substrate Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin (Ac-VRPR-AMC) is a valuable tool for the specific and sensitive measurement of metacaspase activity.[5][6] Cleavage of the substrate after the arginine residue by an active metacaspase releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be quantified to determine enzyme activity. This application note provides a detailed protocol for utilizing the this compound assay to measure metacaspase activity in plant extracts.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of a synthetic peptide substrate linked to a fluorescent reporter. The peptide sequence (VRPR) is recognized by certain metacaspases. In its intact form, the AMC fluorophore is quenched. Upon proteolytic cleavage by a metacaspase, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the metacaspase activity in the sample.

Key Applications

-

Drug Discovery: Screening for novel inhibitors or activators of plant metacaspases for the development of new herbicides or plant disease control agents.

-

Basic Research: Investigating the role of metacaspases in plant development, stress responses, and disease.

-

Biochemical Characterization: Determining the kinetic parameters of purified or recombinant plant metacaspases.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound assay with plant metacaspases, compiled from various studies.

Table 1: Recommended Assay Conditions

| Parameter | Recommended Value | Notes |

| Substrate Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each enzyme and plant extract. A common starting concentration is 50 µM.[7] |

| pH | 5.5 - 8.0 | The optimal pH can vary depending on the specific metacaspase isoform. Some are active at acidic pH, while others prefer neutral to slightly alkaline conditions.[8][9][10] |

| Temperature | 25 - 37 °C | A standard temperature of 30°C or 37°C is often used. |

| Incubation Time | 30 - 120 minutes | The incubation time should be optimized to ensure linear reaction kinetics. |

| Excitation Wavelength | 360 - 380 nm | |

| Emission Wavelength | 440 - 460 nm |

Table 2: Kinetic Parameters of Plant Metacaspases with this compound

| Plant Species | Metacaspase Isoform | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Arabidopsis thaliana | AtMC4 | ~25 | Not Reported | Not Reported |

| Arabidopsis thaliana | AtMC9 | Not Reported | Not Reported | Not Reported |

| Picea abies | mcII-Pa | Not Reported | Not Reported | Not Reported |

Note: Comprehensive kinetic data for plant metacaspases with this compound is not widely available in the literature. The values often need to be determined empirically.

Experimental Protocols

I. Preparation of Plant Extracts

This protocol provides a general method for preparing plant extracts suitable for metacaspase activity assays. Optimization may be required for different plant species and tissues.

Materials:

-

Plant tissue (e.g., leaves, roots, stems)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction Buffer (see recipe below)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Extraction Buffer Recipe (per 50 mL):

-

50 mM HEPES or Tris-HCl, pH 7.5

-

150 mM NaCl

-

10% (v/v) Glycerol

-

1 mM EDTA

-

1 mM DTT (add fresh before use)

-

1% (w/v) PVPP (Polyvinylpolypyrrolidone) (optional, to remove phenolics)

-

1X Protease Inhibitor Cocktail (optional, to inhibit other proteases)

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the frozen powder to a pre-chilled microcentrifuge tube.

-

Add 2-3 volumes of ice-cold Extraction Buffer to the plant powder.

-

Vortex vigorously for 30 seconds to resuspend the powder.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the extract at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant (this is the crude plant extract) and transfer it to a new pre-chilled tube.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).

-

The extract can be used immediately or stored at -80°C for later use.

II. This compound Assay Protocol

This protocol describes the steps for performing the metacaspase activity assay in a 96-well plate format.

Materials:

-

Plant extract

-

This compound substrate (stock solution in DMSO, typically 10 mM)

-

Assay Buffer (see recipe below)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Assay Buffer Recipe (per 50 mL):

-

50 mM HEPES or Tris-HCl (adjust pH as needed, typically 7.5)

-

150 mM NaCl

-

10 mM CaCl2 (optional, some metacaspases are calcium-dependent)[11]

-

1 mM DTT (add fresh before use)

Procedure:

-

Prepare Reagents:

-

Thaw the plant extract and this compound stock solution on ice.

-

Prepare the required volume of Assay Buffer.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., for a 50 µM final concentration in a 100 µL reaction, prepare a 2X working solution of 100 µM).

-

-

Set up the Assay Plate:

-

Add 50 µL of Assay Buffer to each well.

-

Add a specific amount of plant extract (e.g., 20-100 µg of total protein) to the appropriate wells. Bring the volume in each well to 50 µL with Assay Buffer if necessary.

-

Controls:

-

Blank (No Enzyme): Add 50 µL of Assay Buffer instead of the plant extract. This accounts for substrate auto-hydrolysis.

-

Blank (No Substrate): Add 50 µL of plant extract and 50 µL of Assay Buffer (without substrate). This measures the autofluorescence of the plant extract.

-

Positive Control (Optional): Use a known concentration of a purified metacaspase.

-

Inhibitor Control (Optional): Pre-incubate the plant extract with a known metacaspase inhibitor before adding the substrate.

-

-

-

Initiate the Reaction:

-

Add 50 µL of the 2X this compound working solution to each well to start the reaction. The final reaction volume will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C).

-

Measure the fluorescence intensity kinetically over a period of 30-120 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[8]

-

-

Data Analysis:

-

Subtract the fluorescence reading of the "No Substrate" blank from all other readings to correct for plant extract autofluorescence.

-

Subtract the rate of fluorescence increase in the "No Enzyme" blank from the rates of the samples to correct for substrate auto-hydrolysis.

-

Plot the fluorescence intensity versus time for each sample. The initial linear portion of the curve represents the reaction rate.

-

Calculate the reaction rate (slope) for each sample (RFU/min).

-

To quantify the activity in terms of moles of AMC released, create a standard curve using known concentrations of free AMC.

-

III. AMC Standard Curve Protocol

Materials:

-

7-Amino-4-methylcoumarin (AMC) standard (stock solution in DMSO, typically 1 mM)

-

Assay Buffer

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of the AMC standard in Assay Buffer, ranging from 0 to a concentration that covers the expected range of AMC produced in your assay (e.g., 0 - 50 µM).

-

Add 100 µL of each AMC dilution to separate wells of the 96-well plate.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Plot the fluorescence intensity versus the AMC concentration.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity and 'x' is the AMC concentration. The slope 'm' can be used to convert the reaction rates (RFU/min) from the enzyme assay into moles of AMC released per minute.

Mandatory Visualizations

References

- 1. Evolutionary Diversity and Function of Metacaspases in Plants: Similar to but Not Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulating Death and Disease: Exploring the Roles of Metacaspases in Plants and Fungi | MDPI [mdpi.com]

- 4. Frontiers | The Metacaspase TaMCA-Id Negatively Regulates Salt-Induced Programmed Cell Death and Functionally Links With Autophagy in Wheat [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel acidic pH-dependent metacaspase governs defense-response against pathogens in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural determinants for pH-dependent activation of a plant metacaspase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. berstructuralbioportal.org [berstructuralbioportal.org]

Ac-VRPR-AMC In Situ Activity Assay: A Detailed Protocol for Visualizing Metacaspase Activity in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VRPR-AMC is a highly specific fluorogenic substrate designed for the sensitive detection of metacaspase activity. Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa that play crucial roles in programmed cell death and other physiological processes. This substrate consists of the tetrapeptide sequence Valine-Arginine-Proline-Arginine, which is recognized and cleaved by active metacaspases. The peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by a metacaspase, the free AMC is released, which emits a strong fluorescent signal upon excitation, allowing for the direct measurement of enzyme activity in real-time. This application note provides a detailed protocol for the in situ visualization of metacaspase activity using this compound, particularly applicable to plant cells.

Principle of the Assay

The this compound in situ activity assay is based on the enzymatic cleavage of the substrate by metacaspases within living or fixed cells. The release of the fluorophore, AMC, is directly proportional to the level of metacaspase activity. The resulting fluorescence can be visualized and quantified using fluorescence microscopy, providing spatial and temporal information about metacaspase activation.

Data Presentation

| Parameter | Value | Reference |

| Substrate | Ac-Val-Arg-Pro-Arg-AMC (this compound) | [1] |

| Target Enzyme | Metacaspases (e.g., Arabidopsis thaliana metacaspase-9, AtMC9) | [2] |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) | [3] |

| Excitation Wavelength | ~380 nm | [3] |

| Emission Wavelength | ~460 nm | [3] |

| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | |

| Typical in vitro Working Concentration | 10-50 µM | |

| Recommended in situ Working Concentration | 20-100 µM (optimization required) | General knowledge |

| Typical Incubation Time | 30-60 minutes (optimization required) | General knowledge |

| Assay Buffer pH | 6.5 - 7.5 (optimal pH may vary with specific metacaspase) | [2] |

Experimental Protocols

This protocol is optimized for the analysis of metacaspase activity in plant tissues, such as Arabidopsis thaliana seedlings or root tips.

Materials and Reagents

-

This compound substrate (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer: 50 mM MES (pH 6.5), 100 mM NaCl, 10 mM dithiothreitol (DTT)

-

Plant tissue (e.g., 5-7 day old Arabidopsis thaliana seedlings)

-

Microscope slides and coverslips

-

Confocal laser scanning microscope

Preparation of Reagents

-

This compound Stock Solution (10 mM):

-

Dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

-

-

Assay Buffer (50 mM MES, 100 mM NaCl, 10 mM DTT, pH 6.5):

-

Prepare a 50 mM MES buffer solution containing 100 mM NaCl.

-

Adjust the pH to 6.5 using NaOH or HCl.

-

Just before use, add DTT to a final concentration of 10 mM. DTT is a reducing agent that helps maintain the active state of cysteine proteases.

-

In Situ Activity Assay Protocol

-

Sample Preparation:

-

Gently harvest plant tissue (e.g., Arabidopsis seedlings) and place them in a microfuge tube or on a microscope slide.

-

Wash the tissue once with the Assay Buffer (without DTT) to remove any debris.

-

-

Substrate Loading:

-

Prepare the working solution of this compound by diluting the 10 mM stock solution in Assay Buffer (with DTT) to a final concentration of 20-100 µM. The optimal concentration should be determined empirically for each experimental system.

-

Immerse the plant tissue completely in the this compound working solution. For tissues that are difficult to infiltrate, a brief vacuum infiltration (1-2 minutes) can be applied.

-

-

Incubation:

-

Incubate the tissue with the substrate for 30-60 minutes at room temperature in the dark. The incubation time may need to be optimized based on the expected level of metacaspase activity.

-

-

Microscopy and Data Acquisition:

-

Mount the stained tissue on a microscope slide with a fresh drop of Assay Buffer and cover with a coverslip.

-

Visualize the fluorescence using a confocal laser scanning microscope.

-

Microscope Settings:

-

Excitation: Use a laser line close to 380 nm (e.g., 405 nm laser line, although less optimal, is commonly available).

-

Emission: Collect the emission signal between 440 nm and 480 nm.

-

Control for Autofluorescence: Plant tissues can exhibit significant autofluorescence, particularly in the blue and green channels.[4][5] It is crucial to have an unstained control sample to set the baseline fluorescence. Image the unstained control using the same settings to determine the level of background autofluorescence.[6][7]

-

Negative Control: To confirm the specificity of the signal, pre-incubate a sample with a metacaspase inhibitor (e.g., z-VRPR-fmk) before adding the this compound substrate.[2] A significant reduction in fluorescence intensity would indicate that the signal is due to metacaspase activity.

-

-

Acquire images, ensuring that the detector settings (e.g., gain, offset) are kept constant across all samples and controls for quantitative comparisons.

-

-

Image Analysis:

-

Quantify the fluorescence intensity in the region of interest using image analysis software (e.g., ImageJ/Fiji).

-

Subtract the background fluorescence measured from the unstained control.

-

Compare the fluorescence intensity between different experimental conditions.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Enzymatic cleavage of this compound by active metacaspase, releasing fluorescent AMC.

Caption: Step-by-step experimental workflow for the this compound in situ activity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure–function study of a Ca2+-independent metacaspase involved in lateral root emergence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant Metacaspase Activation and Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]

- 6. researchgate.net [researchgate.net]

- 7. hwpi.harvard.edu [hwpi.harvard.edu]

Application Notes and Protocols for Ac-VRPR-AMC Metacaspase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of the fluorogenic substrate Ac-VRPR-AMC to measure the activity of metacaspases, a family of cysteine proteases involved in programmed cell death (PCD) in plants, fungi, and protists.

Introduction

Metacaspases are crucial regulators of cellular life and death processes. Their activity is tightly controlled, and dysregulation is implicated in various diseases in non-animal organisms. The this compound assay is a sensitive and specific method to quantify metacaspase activity, making it an essential tool for basic research and drug discovery. The assay relies on the cleavage of the peptide sequence Val-Arg-Pro-Arg (VRPR) from the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC) by active metacaspases. The resulting free AMC fluoresces upon excitation, and the signal intensity is directly proportional to the enzyme's activity.

Principle of the Assay

The this compound substrate is a synthetic tetrapeptide, VRPR, which is recognized and cleaved by metacaspases after the arginine (R) residue. The N-terminus is acetylated (Ac) to prevent degradation by aminopeptidases. The C-terminus is conjugated to AMC. In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage by a metacaspase, AMC is released and its fluorescence can be measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1][2]

Quantitative Data Summary

The optimal buffer composition for a metacaspase assay can vary depending on the specific metacaspase being studied. Below is a summary of typical buffer components and their concentration ranges compiled from various sources.

| Component | Concentration Range | Purpose | Notes |

| Buffer | 20-50 mM | Maintain pH | HEPES, Tris-HCl |

| pH | 5.5 - 8.5 | Optimal enzyme activity | Highly dependent on the specific metacaspase.[3][4][5] |

| NaCl | 100-150 mM | Maintain ionic strength | |

| Dithiothreitol (DTT) | 2-10 mM | Reducing agent for cysteine proteases | Essential for metacaspase activity.[6][7] |

| CaCl₂ | 0-10 mM | Divalent cation for activation | Some metacaspases are calcium-dependent for activation.[3][4][6] |

| Sucrose | 0-15% (w/v) | Stabilizer | Can enhance enzymatic activity.[3][6] |

| CHAPS | ~0.1% (w/v) | Detergent for cell lysis | Used in some protocols for sample preparation.[1] |

| This compound | 20-100 µM | Substrate | The final concentration should be optimized for the specific enzyme. |

Signaling Pathway

Metacaspases are key players in programmed cell death pathways. The following diagram illustrates a simplified, generic signaling pathway for metacaspase activation leading to PCD. Various stress signals can trigger an influx of calcium ions, which in turn can activate metacaspases, either directly or through other factors. Activated metacaspases then cleave specific cellular substrates, leading to the execution of PCD.

Caption: Simplified metacaspase activation pathway leading to programmed cell death.

Experimental Protocols

1. Reagent Preparation

-

Assay Buffer: A common starting point is 50 mM HEPES, pH 7.5, 100 mM NaCl, and 10 mM DTT. For calcium-dependent metacaspases, add 10 mM CaCl₂.[6][7] The optimal pH and calcium concentration should be determined empirically for the specific metacaspase.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[1] Store at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified metacaspase in an appropriate buffer (e.g., the assay buffer without substrate). The optimal concentration of the enzyme will need to be determined experimentally.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO for generating a standard curve.[1] Store at -20°C.

2. Experimental Workflow

The following diagram outlines the general workflow for the this compound assay.

Caption: General experimental workflow for the this compound metacaspase assay.

3. Detailed Assay Protocol

This protocol is a general guideline and should be optimized for your specific experimental conditions.

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).

-

Add 100 µL of each dilution to a well of a black, flat-bottom 96-well plate.

-

-

Enzyme Assay:

-

In a separate 96-well plate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of purified enzyme or cell lysate

-

(Optional) Z µL of inhibitor or vehicle control

-

Make up the final volume to 90 µL with Assay Buffer.

-

-

Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 10-15 minutes.

-

To initiate the reaction, add 10 µL of this compound substrate (to a final concentration of 20-100 µM).

-

Immediately measure the fluorescence in a microplate reader (Excitation: 380 nm, Emission: 460 nm).[1]

-

For kinetic assays, record the fluorescence every 1-2 minutes for 30-60 minutes. For endpoint assays, incubate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

-

4. Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is fluorescence, 'x' is concentration, and 'm' is the slope.

-

Enzyme Activity:

-

For kinetic assays, determine the rate of reaction (V₀) from the initial linear portion of the fluorescence versus time plot (slope).

-

For endpoint assays, subtract the fluorescence of a blank control (no enzyme) from the sample fluorescence.

-

Convert the fluorescence values (or rate) to the concentration of AMC produced using the standard curve equation.

-

Enzyme activity is typically expressed as µmol of AMC released per minute per mg of protein (µmol/min/mg).

-

Troubleshooting

-

High Background Fluorescence:

-

Check for contamination in the reagents.

-

Ensure the substrate has not been pre-cleaved.

-

Some buffers or compounds may be autofluorescent.

-

-

Low Signal:

-

Increase the enzyme concentration.

-

Increase the substrate concentration (up to the point of saturation).

-

Optimize the assay buffer pH and ionic strength.

-

Ensure the DTT is fresh and active.

-

-

Non-linear Kinetics:

-

Substrate depletion: use a lower enzyme concentration or a shorter reaction time.

-

Enzyme instability: add stabilizing agents like BSA or glycerol to the buffer.

-

Inhibitor presence in the sample.

-

By following these guidelines, researchers can reliably measure metacaspase activity and gain valuable insights into its role in various biological processes.

References

- 1. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel acidic pH-dependent metacaspase governs defense-response against pathogens in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Metacaspases with Trypsin-Like Activity and Their Putative Role in Programmed Cell Death in the Protozoan Parasite Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ac-VRPR-AMC in Metacaspase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of the fluorogenic substrate Ac-Val-Arg-Pro-Arg-AMC (Ac-VRPR-AMC) in the determination of metacaspase activity. Metacaspases are cysteine-dependent proteases found in plants, fungi, and protozoa that play crucial roles in programmed cell death (PCD) and other physiological processes.[1] Accurate measurement of their enzymatic activity is vital for understanding their biological function and for the development of potential therapeutic inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound and related substrates in metacaspase assays.

| Parameter | Value | Enzyme/Organism | Citation |

| Substrate | This compound | Arabidopsis thaliana metacaspase-9 (AtMC9) | [2] |

| kcat/Km | 4.6 x 10⁵ M⁻¹s⁻¹ | Arabidopsis thaliana metacaspase-9 (AtMC9) | [2] |

| Working Concentration | 50 µM | Arabidopsis thaliana metacaspase 5 (AtMC5) | [3][4] |

| Excitation Wavelength | 380 nm | General metacaspase assay | [5] |

| Emission Wavelength | 460 nm | General metacaspase assay | [5] |